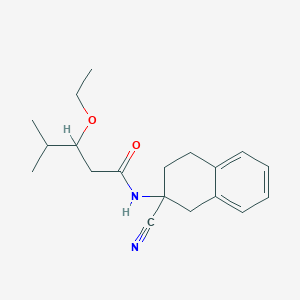
n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-ethoxy-4-methylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-ethoxy-4-methylpentanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group attached to a tetrahydronaphthalene ring, an ethoxy group, and a methylpentanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-ethoxy-4-methylpentanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Tetrahydronaphthalene Ring: Starting from a naphthalene derivative, hydrogenation can be used to form the tetrahydronaphthalene ring.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Amide Bond: The amide bond can be formed through a condensation reaction between an amine and a carboxylic acid derivative.
Ethoxylation: The ethoxy group can be introduced through an etherification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-ethoxy-4-methylpentanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano or ethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution or halogens for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
科学的研究の応用
Chemistry
In chemistry, n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-ethoxy-4-methylpentanamide can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential pharmacological properties. They may exhibit activity as enzyme inhibitors, receptor agonists or antagonists, or other bioactive roles.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or advanced composites, due to its structural properties.
作用機序
The mechanism of action of n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-ethoxy-4-methylpentanamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
類似化合物との比較
Similar Compounds
- n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-ethoxy-4-methylbutanamide
- n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methoxy-4-methylpentanamide
- n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-ethoxy-4-ethylpentanamide
Uniqueness
The uniqueness of n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-ethoxy-4-methylpentanamide lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)-3-ethoxy-4-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-4-23-17(14(2)3)11-18(22)21-19(13-20)10-9-15-7-5-6-8-16(15)12-19/h5-8,14,17H,4,9-12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQJIASPWWWFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(=O)NC1(CCC2=CC=CC=C2C1)C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














